molecular formula C9H14N2O2 B2873522 1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione CAS No. 1467589-14-5

1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione

Cat. No.: B2873522
CAS No.: 1467589-14-5
M. Wt: 182.223
InChI Key: DOUNYJNELPRGFX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione is an organic compound with the chemical formula C10H16N2O2. It is a white crystalline solid that is stable at room temperature. This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to a piperazine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione typically involves the reaction of cyclopropylmethylamine with 3-methylpiperazine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter regulation.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and depression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the nervous system, thereby influencing the release and uptake of neurotransmitters. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of mental health disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)piperazine: Similar in structure but lacks the 3-methyl and 2,5-dione groups.

    3-Methylpiperazine-2,5-dione: Lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the piperazine ring.

Uniqueness

1-(Cyclopropylmethyl)-3-methylpiperazine-2,5-dione is unique due to the presence of both the cyclopropylmethyl group and the 3-methylpiperazine-2,5-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-9(13)11(4-7-2-3-7)5-8(12)10-6/h6-7H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUNYJNELPRGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC(=O)N1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467589-14-5
Record name 1-(cyclopropylmethyl)-3-methylpiperazine-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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